3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one
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Overview
Description
3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazoles, which are known for their wide range of physiological and pharmacological activities.
Mechanism of Action
Target of Action
Similar compounds such as n-(3-tert-butyl-1h-pyrazol-5-yl)-n’-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}urea have been found to target the mitogen-activated protein kinase 14 .
Biochemical Pathways
Similar compounds have been found to be involved in the map kinase signal transduction pathway .
Preparation Methods
The synthesis of 3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one typically involves a multi-step process. One common method includes the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with suitable aldehydes under solvent-free conditions, followed by a reduction reaction . This method is favored for its operational simplicity and high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one can be compared with other pyrazole derivatives such as:
3-tert-butyl-1-methyl-1H-pyrazol-5-amine: Similar in structure but differs in functional groups, leading to different chemical properties and applications.
4-oxo-4H-chromen-3-yl derivatives: These compounds share some structural similarities but have distinct biological activities and uses.
Properties
IUPAC Name |
3-tert-butyl-2-methylindeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2,3)14-11-12(16-17(14)4)9-7-5-6-8-10(9)13(11)18/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSRNLWTSBTQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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